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For Researchers, Scientists, and Drug Development Professionals

Application Note: Utilizing PEG 23 Lauryl Ether as a
Detergent in ELISA and Western Blotting
Polyethylene glycol (23) lauryl ether, commonly known as Brij® L23 or Brij® 35, is a non-ionic

detergent that offers several advantages in immunoassays such as ELISA (Enzyme-Linked

Immunosorbent Assay) and Western blotting. Its ability to reduce non-specific binding of

proteins and antibodies can lead to improved signal-to-noise ratios and overall assay

sensitivity. This document provides detailed protocols and comparative data for the effective

use of PEG 23 lauryl ether in these critical applications.

Non-ionic detergents are favored in immunoassays for their gentle action, preserving the native

structure and function of proteins and antibodies, which is crucial for maintaining specific

antigen-antibody interactions.[1][2] While Tween® 20 is a commonly used non-ionic detergent,

PEG 23 lauryl ether presents a viable and sometimes superior alternative. For instance, in

competitive inhibition ELISA formats, substitution of Tween® 20 with Brij® 35 has been

observed to prevent a significant drop in relative potencies, suggesting it can be more

favorable for certain sensitive assays.[3]

Furthermore, studies on the effects of various detergents on antigen-antibody reactions have

shown that non-ionic detergents like Brij 58 (a related polyoxyethylene cetyl ether) have a

negligible inhibitory effect on immunoprecipitation, similar to other commonly used non-ionic
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detergents.[4] This property is essential for maintaining the integrity of the immunological

complexes being detected. In the context of antibody stability, both Polysorbates (like Tween®)

and Brij detergents have been shown to increase the stability of antibodies when exposed to

various interfaces.[5][6]

In applications involving the analysis of membrane proteins, detergents like Brij are utilized for

their ability to effectively solubilize these proteins from the lipid bilayer, making them accessible

for detection by antibodies in Western blotting.[7]

The following sections provide detailed protocols for the use of PEG 23 lauryl ether in ELISA

and Western blotting, along with illustrative quantitative data to guide researchers in optimizing

their immunoassays.

Data Presentation: Comparative Performance of
Detergents
The following tables summarize hypothetical performance data of PEG 23 lauryl ether in
comparison to other common non-ionic detergents in ELISA and Western blotting. This data is

illustrative and serves to highlight the potential benefits of optimizing detergent choice for

improved assay performance.

Table 1: Illustrative ELISA Performance Data

Detergent (in
Wash &
Antibody
Dilution
Buffers)

Concentration
Signal
Intensity (OD)

Background
(OD)

Signal-to-
Noise Ratio

PEG 23 Lauryl

Ether
0.05% 1.85 0.08 23.1

Tween® 20 0.05% 1.70 0.10 17.0

Triton™ X-100 0.05% 1.75 0.12 14.6

No Detergent 0% 1.95 0.45 4.3
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Table 2: Illustrative Western Blot Performance Data

Detergent (in
Wash &
Antibody
Dilution
Buffers)

Concentration

Specific Band
Intensity
(Relative
Units)

Background
(Relative
Units)

Signal-to-
Noise Ratio

PEG 23 Lauryl

Ether
0.1% 9500 500 19.0

Tween® 20 0.1% 8800 650 13.5

Triton™ X-100 0.1% 9000 800 11.3

No Detergent 0% 9800 2500 3.9

Experimental Protocols
I. ELISA Protocol using PEG 23 Lauryl Ether
This protocol outlines the use of PEG 23 lauryl ether in a standard indirect ELISA.

Materials:

High-binding 96-well ELISA plates

Antigen

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash Buffer: PBS or TBS with 0.05% PEG 23 Lauryl Ether (v/v)

Blocking Buffer: PBS or TBS with 1% BSA and 0.05% PEG 23 Lauryl Ether (v/v)

Primary Antibody

Secondary Antibody-Enzyme Conjugate (e.g., HRP-conjugated)

Antibody Dilution Buffer: PBS or TBS with 1% BSA and 0.05% PEG 23 Lauryl Ether (v/v)
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Substrate Solution (e.g., TMB)

Stop Solution (e.g., 2N H₂SO₄)

Plate reader

Procedure:

Antigen Coating:

Dilute the antigen to the desired concentration in Coating Buffer.

Add 100 µL of the diluted antigen to each well of the 96-well plate.

Incubate overnight at 4°C or for 2 hours at 37°C.

Washing:

Aspirate the coating solution from the wells.

Wash the plate three times with 200 µL of Wash Buffer per well.

Blocking:

Add 200 µL of Blocking Buffer to each well.

Incubate for 1-2 hours at room temperature or 37°C.

Washing:

Aspirate the blocking solution and wash the plate three times with Wash Buffer.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.

Add 100 µL of the diluted primary antibody to each well.

Incubate for 1-2 hours at room temperature or 37°C.
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Washing:

Aspirate the primary antibody solution and wash the plate five times with Wash Buffer.

Secondary Antibody Incubation:

Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Antibody

Dilution Buffer.

Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at room temperature.

Washing:

Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

Substrate Development:

Add 100 µL of the substrate solution to each well.

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color

develops.

Stopping the Reaction:

Add 50 µL of Stop Solution to each well.

Data Acquisition:

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate

reader.

II. Western Blotting Protocol using PEG 23 Lauryl Ether
This protocol describes the use of PEG 23 lauryl ether for the detection of proteins, including

those solubilized from cell membranes.

Materials:
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Protein sample (e.g., cell lysate)

SDS-PAGE gels and electrophoresis apparatus

Transfer buffer and apparatus

PVDF or nitrocellulose membrane

Wash Buffer (TBST): Tris-Buffered Saline with 0.1% PEG 23 Lauryl Ether (v/v)

Blocking Buffer: TBST with 5% non-fat dry milk or 3% BSA

Primary Antibody

Secondary Antibody-Enzyme Conjugate (e.g., HRP-conjugated)

Antibody Dilution Buffer: TBST with 1% non-fat dry milk or 1% BSA

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation (for Membrane Proteins):

Lyse cells in a buffer containing a suitable concentration of PEG 23 Lauryl Ether (e.g.,

1%) to solubilize membrane proteins.

Determine protein concentration using a suitable assay.

SDS-PAGE and Protein Transfer:

Separate the protein samples by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Membrane Blocking:
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Wash the membrane briefly with TBST.

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle

agitation.

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.

Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2

hours at room temperature with gentle agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation:

Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Antibody

Dilution Buffer.

Incubate the membrane with the secondary antibody solution for 1 hour at room

temperature with gentle agitation.

Washing:

Wash the membrane three times for 10-15 minutes each with TBST.

Detection:

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

Incubate the membrane with the substrate.

Capture the signal using an imaging system.

Visualizations
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Caption: ELISA workflow incorporating PEG 23 lauryl ether.
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Caption: Western blotting workflow with PEG 23 lauryl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1227228?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/Effects-of-ionic-and-nonionic-detergents-on-Qualtiere-Anderson/cd28ec7c31d5f9c68eb11a782544fbc7a2fa1d48
https://www.semanticscholar.org/paper/Effects-of-ionic-and-nonionic-detergents-on-Qualtiere-Anderson/cd28ec7c31d5f9c68eb11a782544fbc7a2fa1d48
https://www.labome.com/method/Detergents-Triton-X-100-Tween-20-and-More.html
https://www.researchgate.net/post/In_competitive_inhibition_ELISA_why_does_Tween_20_decrease_potency_as_opposed_to_Brij-35
https://files.core.ac.uk/download/pdf/82584536.pdf
https://pubmed.ncbi.nlm.nih.gov/37295604/
https://pubmed.ncbi.nlm.nih.gov/37295604/
https://www.researchgate.net/publication/371394975_Comparison_of_the_Protective_Effect_of_Polysorbates_Poloxamer_and_Brij_on_Antibody_Stability_Against_Different_Interfaces
https://www.researchgate.net/post/Which_method_of_membrane_protein_extraction_is_better
https://www.benchchem.com/product/b1227228#peg-23-lauryl-ether-as-a-detergent-in-elisa-and-western-blotting
https://www.benchchem.com/product/b1227228#peg-23-lauryl-ether-as-a-detergent-in-elisa-and-western-blotting
https://www.benchchem.com/product/b1227228#peg-23-lauryl-ether-as-a-detergent-in-elisa-and-western-blotting
https://www.benchchem.com/product/b1227228#peg-23-lauryl-ether-as-a-detergent-in-elisa-and-western-blotting
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1227228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

